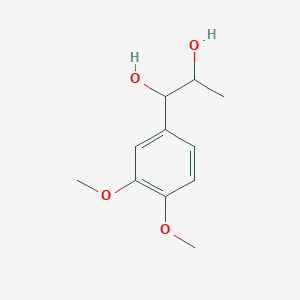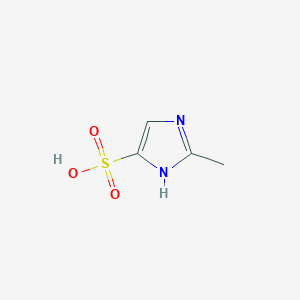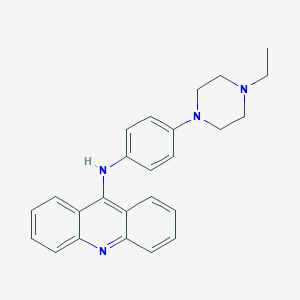
1-(3,4-ジメトキシフェニル)プロパン-1,2-ジオール
概要
説明
1-(3,4-Dimethoxyphenyl)propane-1,2-diol is an organic compound with the molecular formula C11H16O4 and a molecular weight of 212.24 g/mol . It is also known by its systematic name, 1,2-propanediol, 1-(3,4-dimethoxyphenyl)- . This compound is characterized by the presence of two methoxy groups attached to a benzene ring, which is further connected to a propane-1,2-diol moiety.
科学的研究の応用
1-(3,4-Dimethoxyphenyl)propane-1,2-diol has a wide range of applications in scientific research:
準備方法
The synthesis of 1-(3,4-Dimethoxyphenyl)propane-1,2-diol can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reducing agent to form the corresponding alcohol. This intermediate is then subjected to further reactions to introduce the propane-1,2-diol moiety . Industrial production methods typically involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled temperature and pressure conditions .
化学反応の分析
1-(3,4-Dimethoxyphenyl)propane-1,2-diol undergoes several types of chemical reactions, including:
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures . Major products formed from these reactions include various substituted phenylpropane derivatives .
作用機序
The mechanism of action of 1-(3,4-Dimethoxyphenyl)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and diol moiety allow it to participate in hydrogen bonding and other interactions with biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
1-(3,4-Dimethoxyphenyl)propane-1,2-diol can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)ethane-1,2-diol: This compound has a similar structure but with an ethane backbone instead of propane.
1-(3,4-Dimethoxyphenyl)propane-1,3-diol: This compound has the diol moiety at different positions on the propane chain.
The uniqueness of 1-(3,4-Dimethoxyphenyl)propane-1,2-diol lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-7(12)11(13)8-4-5-9(14-2)10(6-8)15-3/h4-7,11-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGABKKBQQGFTLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)OC)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20133-19-1 | |
| Record name | 1-(3,4-Dimethoxyphenyl)-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20133-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl isoeugenol glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020133191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,4-DIMETHOXYPHENYL)PROPANE-1,2-DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6222F124L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)](/img/structure/B122445.png)











![N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide](/img/structure/B122481.png)
